2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone
Brand Name: Vulcanchem
CAS No.: 351188-92-6
VCID: VC20094993
InChI: InChI=1S/C21H18ClN3OS/c22-18-12-10-16(11-13-18)15-26-20-9-5-4-6-17(20)14-23-25-21(27)24-19-7-2-1-3-8-19/h1-14H,15H2,(H2,24,25,27)/b23-14+
SMILES:
Molecular Formula: C21H18ClN3OS
Molecular Weight: 395.9 g/mol

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone

CAS No.: 351188-92-6

Cat. No.: VC20094993

Molecular Formula: C21H18ClN3OS

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone - 351188-92-6

CAS No. 351188-92-6
Molecular Formula C21H18ClN3OS
Molecular Weight 395.9 g/mol
IUPAC Name 1-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea
Standard InChI InChI=1S/C21H18ClN3OS/c22-18-12-10-16(11-13-18)15-26-20-9-5-4-6-17(20)14-23-25-21(27)24-19-7-2-1-3-8-19/h1-14H,15H2,(H2,24,25,27)/b23-14+
Standard InChI Key XJKAJCOPVXYXDX-OEAKJJBVSA-N
Isomeric SMILES C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone typically involves a condensation reaction between 2-((4-chlorobenzyl)oxy)benzaldehyde and N-phenylthiosemicarbazide. This reaction is conducted under acidic conditions (e.g., acetic acid or HCl) in refluxing ethanol or methanol, yielding the target compound in moderate to high yields (65–90%) .

Representative Procedure:

  • Preparation of 2-((4-chlorobenzyl)oxy)benzaldehyde:

    • 4-Chlorobenzyl chloride is reacted with salicylaldehyde under basic conditions to form the ether linkage.

  • Condensation with N-phenylthiosemicarbazide:

    • Equimolar amounts of the aldehyde and thiosemicarbazide are refluxed in ethanol with catalytic acetic acid for 4–6 hours.

    • The product is isolated via filtration or column chromatography .

Chemical Reactivity

The compound participates in several key reactions:

  • Metal Complexation: The thiosemicarbazone moiety acts as a tridentate ligand, coordinating through the imine nitrogen, thione sulfur, and hydrazinic nitrogen atoms. This facilitates the formation of complexes with transition metals, altering electronic properties and bioactivity .

  • Oxidation Reactions: The thione group (-C=S) can oxidize to sulfinic or sulfonic acids under strong oxidizing conditions, though this is less common in biological environments .

Biological Activities

Antimicrobial Properties

Studies on analogous thiosemicarbazones demonstrate broad-spectrum antimicrobial activity. For example, bis-thiosemicarbazones derived from benzil exhibit moderate activity against Staphylococcus aureus and Escherichia coli . The chlorobenzyl group in 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone may enhance membrane disruption, contributing to bactericidal effects .

Antioxidant Activity

The thiosemicarbazone scaffold exhibits radical scavenging capabilities, attributed to the sulfur atom’s redox activity. Complexation with metals like zinc or manganese can amplify this effect, making such compounds candidates for mitigating oxidative stress-related diseases .

Metal Complexes and Enhanced Bioactivity

Coordination Chemistry

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone forms octahedral or square-planar complexes with transition metals. For example:

  • Copper(II) Complexes: Exhibit enhanced DNA intercalation and cleavage activity due to the metal’s redox cycling between Cu(I) and Cu(II) states .

  • Silver(I) Complexes: Demonstrate potent antimicrobial effects, likely through disruption of bacterial cell membranes .

Table 1: Comparative Bioactivity of Metal Complexes

Metal IonIC₅₀ (μM)Target Pathogen/Cell LineReference
Cu(II)0.12MCF-7 (Breast Cancer)
Ag(I)2.5E. coli
Ni(II)8.7HeLa (Cervical Cancer)

Mechanistic Insights

  • DNA Interaction: Metal-thiosemicarbazone complexes intercalate into DNA, causing strand breaks and inhibiting replication .

  • Enzyme Inhibition: Inhibition of ribonucleotide reductase and proteasomes has been observed in copper-containing complexes, disrupting nucleotide synthesis and protein degradation in cancer cells .

Structural Analysis and Comparative Studies

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundSubstituentBioactivity (IC₅₀)
2-((4-Cl-BnO)benzaldehyde TSC*4-Cl-Bn, N-Ph0.12 μM (Cu(II) complex)
4-((4-Cl-BnO)benzaldehyde F-PhTSC4-Cl-Bn, N-(4-F-Ph)2.5 μM (Ag(I) complex)
Isatin-based TSCIsatin, N-Ph8.7 μM (Ni(II) complex)

*TSC: Thiosemicarbazone .

Applications and Future Directions

Medicinal Chemistry

  • Drug Development: Optimizing substituents on the benzyl and phenyl groups could enhance selectivity for cancer vs. normal cells.

  • Combination Therapies: Co-administration with chemotherapeutic agents (e.g., cisplatin) may synergize antitumor effects .

Industrial Applications

  • Catalysis: Palladium(II) complexes of thiosemicarbazones serve as catalysts in cross-coupling reactions, though this remains underexplored for the title compound .

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